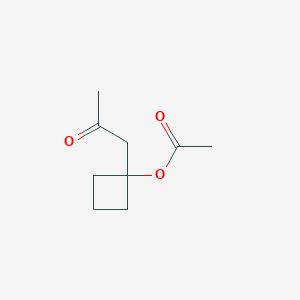
1-(2-Oxopropyl)cyclobutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxopropyl)cyclobutyl acetate is an organic compound characterized by a cyclobutyl ring attached to an acetate group and a 2-oxopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Oxopropyl)cyclobutyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclobutyl acetate with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxopropyl)cyclobutyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Oxopropyl)cyclobutyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)cyclobutyl acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involving nucleophilic attack on the oxo group are common, leading to various chemical transformations.
Comparison with Similar Compounds
Cyclobutyl acetate: Lacks the 2-oxopropyl substituent, resulting in different reactivity.
2-Oxopropyl acetate: Does not have the cyclobutyl ring, affecting its chemical properties.
Uniqueness: 1-(2-Oxopropyl)cyclobutyl acetate is unique due to the combination of the cyclobutyl ring and the 2-oxopropyl group
Properties
CAS No. |
92676-70-5 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[1-(2-oxopropyl)cyclobutyl] acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)6-9(4-3-5-9)12-8(2)11/h3-6H2,1-2H3 |
InChI Key |
LWUOGRNCKPTEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CCC1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


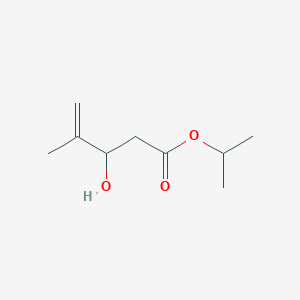
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
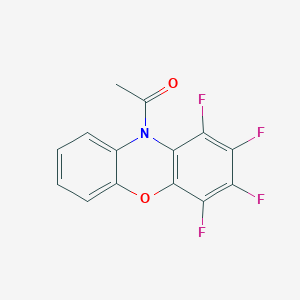
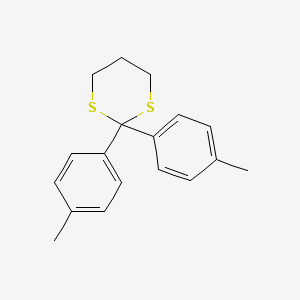

![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
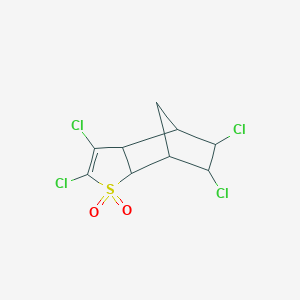
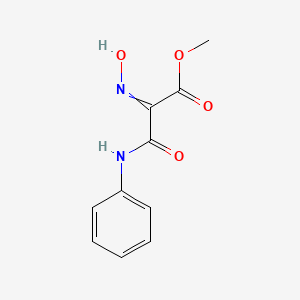
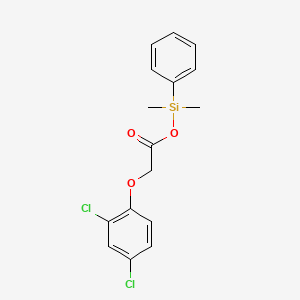
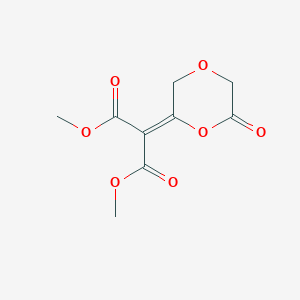

![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)
